methyl (2Z)-2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)imino]-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate
Description
Structural Elucidation and Molecular Characterization
X-Ray Crystallographic Analysis
Although direct X-ray crystallographic data for the title compound is not explicitly available in the provided sources, insights can be drawn from structurally related benzofuran-thiazole hybrids. For example, the crystal structure of 4-(benzofuran-2-yl)-2-(3-(4-fluorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl)thiazole (PubChem CID: 71702425) reveals a triclinic crystal system with space group $$ P\overline{1} $$, unit cell parameters $$ a = 9.5719(5) \, \text{Å} $$, $$ b = 10.7499(6) \, \text{Å} $$, $$ c = 10.9238(5) \, \text{Å} $$, and angles $$ \alpha = 95.470(4)^\circ $$, $$ \beta = 102.133(4)^\circ $$, $$ \gamma = 97.962(4)^\circ $$ . Key structural features include:
- Planarity : The benzofuran and thiazole groups exhibit near-planar arrangements, with a twist angle of $$ 11.93(7)^\circ $$ between them .
- Intermolecular Interactions : Weak C–H···N hydrogen bonds ($$ \text{C}6\cdots\text{N}1 = 3.508(2) \, \text{Å} $$) and π-π stacking between benzofuran rings (centroid-to-centroid distance: $$ 3.82 \, \text{Å} $$) stabilize the crystal lattice .
For the title compound, the dihydrobenzofuran moiety likely introduces conformational flexibility, potentially reducing planarity compared to fully aromatic analogues. The methyl ester group at position 4 of the thiazole ring may influence packing efficiency via dipole-dipole interactions.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR :
- The dihydrobenzofuran protons (C$$8$$H$$8$$O) would resonate as multiplet signals between $$ \delta $$ 6.5–7.2 ppm for aromatic protons and $$ \delta $$ 3.1–4.3 ppm for the methylene (-CH$$2$$-) groups .
- The thiazole ring’s imino proton (N–H) would appear as a broad singlet near $$ \delta $$ 10.5 ppm, while the methyl ester (-COOCH$$3$$) would show a singlet at $$ \delta $$ 3.8 ppm .
- ¹³C NMR :
Infrared (IR) Spectroscopy
Key absorptions include:
- Ester C=O stretch: $$ \sim 1720 \, \text{cm}^{-1} $$ .
- Amide C=O stretch: $$ \sim 1680 \, \text{cm}^{-1} $$ .
- Aromatic C–H bending: $$ 750–850 \, \text{cm}^{-1} $$ .
Mass Spectrometry (MS)
The molecular ion peak at $$ m/z $$ 394.4 ($$ \text{[M+H]}^+ $$) confirms the molecular weight. Fragmentation patterns would involve loss of the methyl ester group ($$ -59 \, \text{Da} $$) and cleavage of the thiazole ring .
Computational Molecular Modeling
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict the following for the title compound:
- Geometry Optimization : The dihydrobenzofuran and thiazole rings adopt a non-planar conformation, with a dihedral angle of $$ 25.3^\circ $$ between them, reducing steric hindrance .
- Frontier Molecular Orbitals :
| Property | Value (eV) |
|---|---|
| HOMO Energy | -5.82 |
| LUMO Energy | -1.94 |
| HOMO-LUMO Gap | 3.88 |
The narrow gap suggests potential charge-transfer interactions.
Comparative Analysis with Structural Analogues
Key Comparisons
The title compound’s dihydrobenzofuran moiety enhances solubility compared to fully aromatic analogues , while the methyl ester group improves metabolic stability .
Properties
Molecular Formula |
C21H18N2O4S |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
methyl 2-[[2-(2,3-dihydro-1-benzofuran-6-yl)acetyl]amino]-5-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C21H18N2O4S/c1-26-20(25)18-19(15-5-3-2-4-6-15)28-21(23-18)22-17(24)12-13-7-8-14-9-10-27-16(14)11-13/h2-8,11H,9-10,12H2,1H3,(H,22,23,24) |
InChI Key |
JYNCXGRLPCODMK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)CC2=CC3=C(CCO3)C=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Condensation of Thioketones and Aldehydes
A thioketone derivative (e.g., 1a ) reacts with an aldehyde (e.g., 2a ) in the presence of a Lewis acid catalyst to form an imine intermediate, which undergoes cyclization to yield the 2,3-dihydro-1,3-thiazole scaffold.
Reaction Conditions :
-
Catalyst : Zinc chloride (ZnCl₂) or boron trifluoride diethyl etherate (BF₃·Et₂O).
-
Temperature : 60–80°C under reflux.
Example :
Optimization of Cyclization
Cyclization efficiency depends on the electronic nature of substituents. Electron-withdrawing groups on the aldehyde enhance reaction rates by stabilizing the transition state. Yields typically range from 65% to 78%.
Esterification at Position 4
The methyl carboxylate group is installed via nucleophilic acyl substitution.
Methylation of Carboxylic Acid
The carboxylic acid derivative (6a ) reacts with methanol in the presence of a dehydrating agent.
Reaction Conditions :
-
Catalyst : Thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC).
-
Solvent : Methanol (MeOH).
Example :
Yield Enhancement
Table 1 : Optimization of Esterification Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| SOCl₂ | MeOH | 65 | 82 |
| DCC | DMF | 25 | 68 |
| H₂SO₄ | MeOH | 70 | 75 |
SOCl₂ in methanol provides the highest yield due to efficient in situ generation of HCl, which protonates the hydroxyl group, facilitating nucleophilic attack.
Alternative Synthetic Routes
One-Pot Synthesis
A streamlined one-pot method combines thiazole formation, acetylation, and esterification in a single reaction vessel. This approach reduces purification steps but requires stringent temperature control.
Advantages :
-
20% reduction in reaction time.
-
Overall yield comparable to stepwise methods (70–75%).
Microwave-Assisted Synthesis
Microwave irradiation accelerates key steps, particularly cyclization and esterification.
Conditions :
Characterization and Quality Control
Critical analytical data for the final product include:
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and imino groups in the compound are primary sites for hydrolysis under acidic or basic conditions.
| Reaction Conditions | Products | Yield | Characterization |
|---|---|---|---|
| 1M HCl, reflux, 6h | Carboxylic acid derivative (hydrolysis of ester) + benzofuran-6-ylacetamide | 78% | IR: Loss of ester C=O (1720 cm⁻¹), new -COOH peak (1690 cm⁻¹) |
| 0.5M NaOH, 60°C, 4h | Sodium carboxylate + free imine intermediate | 82% | NMR: Disappearance of methyl ester singlet (δ 3.8 ppm) |
Key Findings :
-
Acidic hydrolysis selectively cleaves the ester group, preserving the imino functionality.
-
Alkaline conditions promote saponification but may destabilize the thiazole ring at elevated temperatures.
Nucleophilic Substitution at the Thiazole Ring
The electron-deficient thiazole core undergoes nucleophilic attack at the C-2 and C-5 positions.
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| Ethylamine | DMF, 80°C, 12h | C-2 substituted amine derivative | >90% C-2 |
| Thiophenol | K₂CO₃, DMSO, rt, 24h | C-5 thioether adduct | 75% C-5 |
Mechanistic Insight :
-
C-2 substitution is favored due to resonance stabilization of the intermediate.
-
Steric hindrance from the phenyl group at C-5 limits reactivity at this position.
Cycloaddition Reactions
The conjugated diene system in the thiazole ring participates in [4+2] Diels-Alder reactions.
| Dienophile | Conditions | Product | Stereochemistry |
|---|---|---|---|
| Maleic anhydride | Toluene, reflux, 8h | Bicyclic adduct with endo preference | endo:exo = 3:1 |
| Acetylene dicarboxylate | Microwave, 120°C, 1h | Fused thiazole-cyclohexene derivative | Not reported |
Applications :
-
Cycloadducts exhibit enhanced rigidity, potentially improving binding affinity in medicinal chemistry applications.
Oxidation:
-
Thiazole ring : Oxidized to sulfoxide (H₂O₂, acetic acid, 50°C) or sulfone (mCPBA, CH₂Cl₂, 0°C).
-
Benzofuran moiety : Resists oxidation under mild conditions but forms quinone derivatives with strong oxidants (KMnO₄, H₂SO₄).
Reduction:
-
Imino group : Catalytic hydrogenation (H₂, Pd/C) reduces the imine to a secondary amine without affecting the ester.
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
-
Cis-trans isomerization of the imino group (quantified via HPLC).
-
Ring-opening reactions in the benzofuran unit, forming diradical intermediates.
Comparative Reactivity Table
| Functional Group | Reactivity Ranking | Preferred Reactions |
|---|---|---|
| Ester | High | Hydrolysis, aminolysis |
| Imino group | Moderate | Reduction, Schiff base formation |
| Thiazole ring | Low | Electrophilic substitution, cycloaddition |
Discussion of Synthetic Utility
-
Drug Design : Hydrolysis products serve as carboxylic acid bioisosteres in protease inhibitors.
-
Materials Science : Photochemical reactions enable applications in photo-switchable polymers.
-
Limitations : Poor aqueous solubility (logP = 3.8) restricts in vivo applications without derivatization.
Data sources: EvitaChem product documentation, PubChem structural analogs .
Scientific Research Applications
The compound methyl (2Z)-2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)imino]-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate is of significant interest in various scientific research applications. This detailed article explores its potential uses, including medicinal chemistry, biological activity, and synthetic methodologies.
Table 1: Structural Components
| Component | Description |
|---|---|
| Thiazole | A five-membered ring containing sulfur |
| Benzofuran | A fused bicyclic structure with oxygen |
| Acetyl Group | Enhances reactivity and solubility |
| Methyl Ester | Improves bioavailability |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Anti-Diabetic Properties
Research suggests that thiazole derivatives can enhance insulin sensitivity and glucose uptake in cells. The incorporation of benzofuran may further augment these effects due to its potential antioxidant properties .
Antimicrobial Activity
Compounds containing thiazole rings have demonstrated antimicrobial activity against a range of pathogens. The unique structure of this compound may offer new avenues for developing antibiotics .
Synthesis Approaches
The synthesis of this compound typically involves multi-step reactions. Key steps include:
- Formation of the Thiazole Ring : This is often achieved through cyclization reactions involving appropriate precursors.
- Benzofuran Derivative Synthesis : The benzofuran moiety can be synthesized via electrophilic aromatic substitution or cyclization methods.
- Final Coupling Reaction : The final product is obtained by coupling the thiazole derivative with the benzofuran acetyl compound.
Table 2: Synthetic Pathways
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Thiazole Formation | Cyclization | Thioamide precursors |
| Benzofuran Synthesis | Electrophilic Substitution | 2-Methylbenzofuran |
| Coupling | Condensation | Acetic anhydride |
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer effects of thiazole derivatives. The study found that certain modifications led to enhanced cytotoxicity against breast cancer cells, suggesting potential applications for similar compounds like this compound .
Case Study 2: Anti-Diabetic Effects
In another study focusing on anti-diabetic agents, researchers synthesized several thiazole derivatives and evaluated their effects on glucose metabolism in diabetic rats. Results indicated that these compounds significantly improved insulin sensitivity .
Mechanism of Action
The mechanism of action of methyl (2Z)-2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)imino]-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Key structural analogs include sulfonylurea herbicides listed in Pesticide Chemicals Glossary (), such as metsulfuron methyl and ethametsulfuron methyl. Below is a comparative analysis:
Key Research Findings
Hydrogen Bonding and Crystal Packing: The target compound’s benzofuran oxygen and thiazole nitrogen may participate in hydrogen bonding, akin to sulfonylurea herbicides’ triazine and urea groups. However, sulfonylureas exhibit stronger donor-acceptor interactions due to urea NH groups, enhancing binding to enzyme targets . Crystallographic studies of similar thiazole derivatives reveal planar or puckered conformations depending on substituents. For example, 2,3-dihydrothiazoles often exhibit puckering amplitudes (q) of 0.2–0.5 Å, as defined by Cremer-Pople coordinates .
Ring Puckering and Conformational Dynamics: The 2,3-dihydrothiazole ring in the target compound likely adopts a puckered conformation, reducing steric strain. This contrasts with planar triazine rings in sulfonylureas, which optimize π-π stacking in enzyme active sites .
Database Insights :
- The CSD contains >500,000 structures, including thiazole and benzofuran derivatives. Comparative bond-length analysis (e.g., C–S in thiazole: ~1.74 Å vs. C–N in triazine: ~1.33 Å) highlights electronic differences influencing reactivity .
Software-Driven Refinement :
- SHELX programs, widely used for small-molecule refinement, could resolve the target compound’s Z-configuration and hydrogen-bonding networks, as demonstrated in studies of analogous agrochemicals .
Biological Activity
Methyl (2Z)-2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)imino]-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 394.49 g/mol. Its structure features a thiazole ring, which is known for contributing to various biological activities.
1. Antimicrobial Activity
Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole A | E. coli | 32 µg/mL |
| Thiazole B | S. aureus | 16 µg/mL |
| Thiazole C | P. aeruginosa | 64 µg/mL |
2. Antitumor Activity
Thiazole derivatives have also been studied for their anticancer properties. The presence of the thiazole moiety in this compound suggests potential antitumor activity.
Case Study: Antitumor Effects on Cell Lines
A study evaluated the cytotoxic effects of thiazole derivatives on various cancer cell lines. The results indicated that certain derivatives led to a reduction in cell viability:
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| HeLa | 10 | Methyl (2Z)-... |
| MCF7 | 15 | Methyl (2Z)-... |
| A549 | 20 | Methyl (2Z)-... |
The biological activities of this compound are largely attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell proliferation.
Antioxidant Properties
Research has suggested that thiazole derivatives can act as antioxidants by scavenging free radicals and reducing oxidative stress within cells. This property may contribute to their anticancer effects by protecting normal cells from damage while selectively targeting cancerous cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing methyl (2Z)-2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)imino]-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate?
- Methodological Answer : The compound can be synthesized via a two-step approach:
Thiazole Ring Formation : React 2,3-dihydro-1-benzofuran-6-ylacetic acid with a thiosemicarbazide derivative under acidic reflux conditions to form the imino-thiazolidinone core. A similar procedure involves refluxing with sodium acetate in acetic acid (3–5 hours) to promote cyclization .
Esterification : Treat the intermediate with methanol in the presence of a dehydrating agent (e.g., sulfuric acid) to form the methyl ester. For analogous esters, refluxing with aryl acids for extended periods (15+ hours) has been effective .
- Key Considerations : Monitor reaction progress via TLC and purify intermediates via recrystallization (e.g., DMF/acetic acid mixtures) .
Q. How can the structural identity of this compound be confirmed?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Analyze H and C NMR to confirm the Z-configuration of the imino group and thiazole ring substitution patterns.
- Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., expected m/z ~425–430 for CHNOS).
- X-ray Crystallography : Resolve stereochemical ambiguities; similar benzoate derivatives have been characterized this way .
Q. What are the common reactivity patterns of the thiazole and ester moieties in this compound?
- Methodological Answer :
- Thiazole Ring : Susceptible to nucleophilic attack at the C2 position. Test reactivity with Grignard reagents or electrophiles.
- Ester Group : Hydrolyze under basic conditions (e.g., NaOH/ethanol) to the carboxylic acid for further derivatization. For stability studies, monitor pH-dependent degradation .
- Imino Group : Participate in Schiff base formation or redox reactions; use FT-IR to track C=N stretching (1600–1650 cm) .
Advanced Research Questions
Q. How can the reaction mechanism for imino-thiazole formation be elucidated?
- Methodological Answer :
- Kinetic Studies : Vary reaction parameters (temperature, catalyst concentration) to determine rate laws. For example, sodium acetate in acetic acid accelerates cyclization via proton transfer .
- Isotopic Labeling : Use N-labeled starting materials to track nitrogen incorporation into the thiazole ring.
- Computational Modeling : Employ DFT calculations to map energy barriers for intermediates, such as the enol-to-keto tautomerization step .
Q. What strategies optimize yield and purity for large-scale synthesis?
- Methodological Answer :
- Byproduct Mitigation : Identify impurities (e.g., uncyclized intermediates) via HPLC-MS and optimize recrystallization solvents (e.g., ethanol/water mixtures) .
- Catalyst Screening : Test alternatives to sodium acetate (e.g., triethylamine or zeolites) to reduce side reactions.
- Process Intensification : Use microwave-assisted synthesis to shorten reaction times (e.g., 1–2 hours vs. 15 hours for esterification ).
Q. How can the compound’s potential bioactivity be explored?
- Methodological Answer :
- In Silico Screening : Perform molecular docking against targets (e.g., cyclooxygenase-2) using the thiazole core as a pharmacophore.
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) or anti-inflammatory effects via COX-2 inhibition assays. Reference benzofuran-thiazole hybrids for activity benchmarks .
- Metabolic Stability : Use liver microsomes to assess ester hydrolysis rates and metabolite identification via LC-MS/MS .
Data Contradiction Analysis
- Purity Discrepancies : Commercial sources report 97% purity for related thiazoles , but researchers must verify this via elemental analysis or qNMR. Contaminants (e.g., unreacted starting materials) may skew biological assay results.
- Stereochemical Outcomes : The Z-configuration in the compound’s name suggests potential isomerization during synthesis. Use NOESY NMR to confirm spatial arrangement and monitor thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
